molecular formula C17H22N2O6S B2391341 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide CAS No. 2309601-64-5

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide

Cat. No. B2391341
CAS RN: 2309601-64-5
M. Wt: 382.43
InChI Key: CQZNQHPOEOUFNT-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H22N2O6S and its molecular weight is 382.43. The purity is usually 95%.
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Scientific Research Applications

Structural and Mechanistic Studies

A study on the copper(II)-mediated ortho-hydroxylation of benzene derivatives highlights the potential for selective functionalization of aromatic compounds. This process involves oxygen transfer from trimethylamine N-oxide (TMAO) to copper(II), which then transfers to the ortho carbon atom of the benzene ring. Such reactions are critical for synthesizing hydroxylated aromatic compounds, which are valuable in pharmaceuticals and agrochemicals (Buijs et al., 2002).

Electrical Conductivity Properties

Research on copper complexes of novel oxime compounds containing oxolane rings has demonstrated semiconducting properties. The study's findings on the electrical properties and activation energies of these complexes suggest applications in electronic materials, where controlled conductivity is essential (Aydogdu et al., 2003).

Catalytic Activities

A study on Ru(III) complexes with azo dye ligands for catalyzing the dehydrogenation of benzylamine to benzonitrile underlines the role of such complexes in catalysis. The ability to catalyze reactions at room temperature without requiring harsh conditions can be beneficial in developing greener chemical processes (El-Sonbati et al., 2015).

Coordination Polymers for Sorption and Luminescence

The synthesis of coordination polymers with specific ligands has led to materials with high porosity, demonstrating significant sorption capabilities for benzene and toluene and luminescent properties. Such materials can find applications in gas storage, separation technologies, and sensing applications (Lakshmanan et al., 2022).

Anticancer Activity of Related Compounds

A study on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, a scaffold providing rapid access to antimicrotubule agents, shows significant antiproliferative activity against cancer cell lines. This underscores the potential of structurally similar compounds in developing new anticancer therapies (Stefely et al., 2010).

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6S/c20-5-6-25-17(3-7-26-8-4-17)10-18-15(21)16(22)19-12-1-2-13-14(9-12)24-11-23-13/h1-2,9,20H,3-8,10-11H2,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZNQHPOEOUFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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